REACTION_CXSMILES
|
[CH2:1](Cl)[C:2](=[CH2:4])[CH3:3].OS(O)(=O)=O.[C:11]1([CH3:18])[CH:16]=[CH:15][CH:14]=[C:13]([CH3:17])[CH:12]=1>>[CH3:3][C:2]1([CH3:4])[C:15]2[C:16](=[C:11]([CH3:18])[CH:12]=[C:13]([CH3:17])[CH:14]=2)[C:2]([CH3:4])([CH3:3])[CH2:1][CH2:1]1
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
490.9 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Specifically, in a 1 liter three-neck flask, equipped with a mechanical stirrer
|
Type
|
CUSTOM
|
Details
|
(2 hrs)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the H2SO4 is decanted
|
Type
|
WASH
|
Details
|
the organic phase is washed with, in succession, water
|
Type
|
DISTILLATION
|
Details
|
The excess of meta-xylene is recovered through distillation
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Type
|
ADDITION
|
Details
|
A mixture of two isomers, 1-(2-chloro-1,1-dimethylethyl)-2,4-dimethylbenzene and 1-(2-chloro-1,1-dimethylethyl)-3,5-dimethylbenzene
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCC(C2=C(C=C(C=C12)C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |